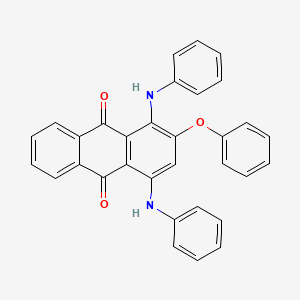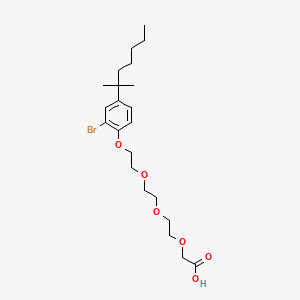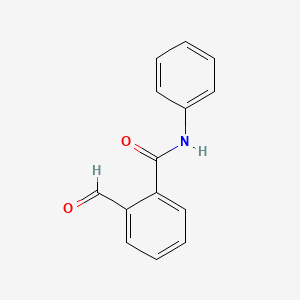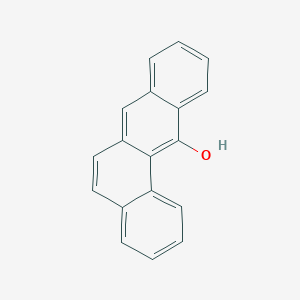
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an amino group, an anilino group, and a phenylimino group attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between aniline derivatives and cyclohexa-2,4-dien-1-one derivatives under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other organic materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of dyes, pigments, or as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved would depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one derivatives: Compounds with similar structures but different substituents on the aniline or phenylimino groups.
Imines: Other imine compounds with different ring structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 98300-11-9 | |
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
4-amino-3-anilino-6-phenyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H15N3O/c19-15-11-17(21-14-9-5-2-6-10-14)18(22)12-16(15)20-13-7-3-1-4-8-13/h1-12,20H,19H2 |
InChI-Schlüssel |
WSXYWXHCEVRJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








